molecular formula C16H15BrO2 B8170618 2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene

2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene

Cat. No.: B8170618
M. Wt: 319.19 g/mol
InChI Key: SKDFEDDGVNOVQY-UHFFFAOYSA-N
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Description

2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene is an organic compound that features a bromine atom, a methoxybenzyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene typically involves the following steps:

    Methoxybenzylation: The attachment of a methoxybenzyl group to the benzene ring.

These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methoxybenzylation, and vinylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups.

    Oxidation Reactions: The vinyl group can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene involves its interaction with various molecular targets. The bromine atom and vinyl group can participate in electrophilic and nucleophilic reactions, respectively, affecting different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methoxybenzene: Lacks the vinyl group.

    2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene: Contains a methyl group instead of a vinyl group.

Properties

IUPAC Name

2-bromo-1-ethenyl-3-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-3-13-5-4-6-15(16(13)17)19-11-12-7-9-14(18-2)10-8-12/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDFEDDGVNOVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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